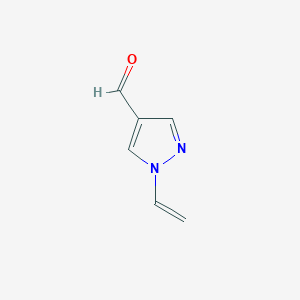

1-Vinyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-2-8-4-6(5-9)3-7-8/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSLZFDVLMBABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653233 | |

| Record name | 1-Ethenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864723-38-6 | |

| Record name | 1-Ethenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Vinyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Vinyl-1H-pyrazole-4-carbaldehyde, a bifunctional heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes established principles of pyrazole and vinyl group chemistry to present its core chemical properties, plausible synthetic routes, and expected reactivity. This guide is intended to serve as a foundational resource for researchers interested in leveraging this versatile scaffold.

Introduction: A Molecule of Untapped Potential

This compound (CAS No. 864723-38-6) is a unique molecular entity that combines the pharmacologically significant pyrazole nucleus with two highly reactive functional groups: a vinyl group at the N1 position and a carbaldehyde at the C4 position.[] The pyrazole ring is a well-established pharmacophore found in a wide array of approved drugs, valued for its metabolic stability and diverse biological activities.[2] The aldehyde functionality serves as a versatile handle for a plethora of chemical transformations, while the vinyl group offers opportunities for polymerization and various addition reactions. This combination makes this compound a promising building block for the synthesis of novel therapeutic agents and advanced materials.[3][4]

Physicochemical Properties: An Educated Estimation

| Property | Expected Value / Characteristic | Rationale |

| Molecular Formula | C₆H₆N₂O | Confirmed by chemical suppliers.[] |

| Molecular Weight | 122.12 g/mol | Calculated from the molecular formula.[] |

| Appearance | Off-white to pale yellow solid | Based on the appearance of similar pyrazole-4-carbaldehydes. |

| Melting Point | Expected to be a low-melting solid | The introduction of the vinyl group may lower the melting point compared to the parent 1H-pyrazole-4-carbaldehyde. |

| Boiling Point | Expected to be higher than related non-functionalized pyrazoles | The presence of the polar aldehyde group will increase intermolecular forces. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents. | The pyrazole and aldehyde moieties contribute to some polarity, while the overall small size and hydrocarbon character of the vinyl group suggest solubility in solvents like chloroform, methanol, and DMSO.[6] |

| Stability | Good shelf-life under inert atmosphere; sensitive to oxidation. | Vinylpyrazoles are known for their good stability and low tendency to undergo spontaneous polymerization.[7] However, the aldehyde group is susceptible to oxidation in the presence of air and light.[8] |

Synthesis of this compound: Plausible Strategies

Strategy A: Vilsmeier-Haack Formylation of 1-Vinyl-1H-pyrazole

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich heterocyclic rings, including pyrazoles.[9] This approach would involve the synthesis of the 1-vinyl-1H-pyrazole precursor followed by formylation at the C4 position.

Caption: Synthetic Strategy A: Vilsmeier-Haack Formylation.

Generalized Experimental Protocol:

-

Synthesis of 1-Vinyl-1H-pyrazole: The N-vinylation of pyrazole can be achieved through several methods, including direct reaction with acetylene under pressure and high temperature, or via a two-step process involving reaction with a 2-haloethane followed by dehydrohalogenation.[7][10]

-

Vilsmeier-Haack Formylation: To a solution of 1-vinyl-1H-pyrazole in an anhydrous solvent such as DMF, the Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) is added dropwise at a controlled low temperature.[9]

-

Reaction Progression and Work-up: The reaction mixture is stirred, and the temperature is gradually increased. Progress is monitored by TLC. Upon completion, the reaction is quenched by pouring it onto ice, followed by neutralization with a base.

-

Purification: The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical as the Vilsmeier reagent is moisture-sensitive.[7] The reaction temperature is carefully controlled to prevent side reactions and decomposition.

Strategy B: N-Vinylation of 1H-Pyrazole-4-carbaldehyde

An alternative approach involves the direct N-vinylation of the commercially available 1H-pyrazole-4-carbaldehyde. This method avoids the potentially harsh conditions of the Vilsmeier-Haack reaction on the vinylpyrazole substrate.

Caption: Synthetic Strategy B: N-Vinylation.

Generalized Experimental Protocol:

-

Deprotonation: 1H-pyrazole-4-carbaldehyde is treated with a suitable base (e.g., NaH, KOH) in an anhydrous aprotic solvent (e.g., DMF, THF) to generate the pyrazolide anion.

-

Vinylation: A vinylating agent, such as a vinyl halide (e.g., vinyl bromide) or by bubbling acetylene gas through the solution, is introduced.[11][12] The reaction may require elevated temperatures or the use of a catalyst.

-

Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques as described in Strategy A.

Causality Behind Experimental Choices: The choice of base and solvent is crucial for efficient deprotonation without promoting side reactions of the aldehyde group. The selection of the vinylating agent and reaction conditions will depend on the desired reactivity and scalability.

Chemical Reactivity: A Tale of Two Functional Groups

The chemical reactivity of this compound is dictated by the interplay of its three key components: the pyrazole ring, the N-vinyl group, and the C4-carbaldehyde.

Caption: Reactivity Map of this compound.

Reactions of the Vinyl Group

-

Polymerization: While vinylpyrazoles have a lower tendency to polymerize spontaneously compared to other vinyl monomers, they can undergo radical polymerization to form polyvinylpyrazoles, which have applications in various fields.[3]

-

Addition Reactions: The double bond of the vinyl group is susceptible to electrophilic addition reactions, such as hydrohalogenation, which typically follows Markovnikov's rule.[7]

-

Cycloaddition Reactions: Vinylpyrazoles are generally reluctant to act as dienes in [4+2] Diels-Alder cycloadditions due to the loss of aromaticity in the pyrazole ring.[7] However, [2+2] cycloadditions with electron-deficient alkenes are possible.[7]

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of transformations:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (1-vinyl-1H-pyrazole-4-carboxylic acid) using standard oxidizing agents.

-

Reduction: Reduction of the aldehyde, for instance with sodium borohydride, will yield the corresponding alcohol ( (1-vinyl-1H-pyrazol-4-yl)methanol).

-

Condensation Reactions: The aldehyde can undergo condensation reactions with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with active methylene compounds in reactions such as the Knoevenagel condensation.[13]

-

Wittig Reaction: The Wittig reaction provides a pathway to extend the carbon chain and form a new double bond at the C4 position.[13]

Potential Applications in Drug Discovery and Materials Science

While specific applications for this compound have not been extensively documented, its structure suggests significant potential in several areas:

-

Medicinal Chemistry: As a versatile building block, it can be used to synthesize libraries of novel pyrazole-containing compounds for screening against various biological targets. The pyrazole core is associated with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][14]

-

Materials Science: The presence of the polymerizable vinyl group opens up possibilities for the development of novel polymers with tailored properties. These materials could find applications as functional coatings, membranes, or in electronic devices.

Conclusion

This compound represents a promising yet underexplored scaffold for chemical synthesis. Its unique combination of a stable heterocyclic core and two reactive functional groups offers a multitude of possibilities for the creation of complex and valuable molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity, intended to stimulate further research and unlock the full potential of this versatile compound.

References

-

Steiner, L., Ćorović, M. Z., Dupé, A., & Moesch-Zanetti, N. C. (2024). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications. [Link]

-

Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules (Basel, Switzerland), 27(11), 3493. [Link]

- Ponticello, I. S. (1975). Preparation of New Heterocyclic Monomers: Vinylisoxazoles, Vinylpyrazoles, and Vinylpyrazolones. Journal of Polymer Science Part A: Polymer Chemistry, 13(2), 415–423.

-

Steiner, L., Ćorović, M. Z., Dupé, A., & Moesch-Zanetti, N. C. (2024). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Dalton transactions (Cambridge, England : 2003), 53(27), 12229–12233. [Link]

- Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & de Oliveira, R. N. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules (Basel, Switzerland), 22(10), 1683.

-

ChemWhat. (n.d.). This compound(SALTDATA: FREE) CAS#: 864723-38-6. Retrieved from [Link]

-

PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

- Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed, 35684432. [Link]

-

El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

Steiner, L., Ćorović, M. Z., Dupé, A., & Moesch-Zanetti, N. C. (2024). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. ResearchGate. [Link]

-

Steiner, L., Ćorović, M. Z., Dupé, A., & Moesch-Zanetti, N. C. (2024). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. PubMed, 38831613. [Link]

-

All In Chemistry. (2020, August 8). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction [Video]. YouTube. [Link]

- Trofimov, B. A., Schmidt, E. Y., Ushakov, I. A., Protasova, L. E., & Afonin, A. V. (2016). Synthesis of n-vinyl carbazole from acetylene by a continuous high-pressure liquid-phase process with Inherent safety.

-

Colorado Pen. (n.d.). This compound. Retrieved from [Link]

- Šačkus, A., & Degutytė, R. (2016). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.

-

Kumar, B. C., Sreedhar, B., & Kumar, Y. N. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. [Link]

Sources

- 2. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet [chemicalbook.com]

- 7. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vinyl-pyrazole as a biomimetic acetaldehyde surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Vinyl-pyrazole as a biomimetic acetaldehyde surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. biosynth.com [biosynth.com]

- 14. ossila.com [ossila.com]

Introduction: The Strategic Value of a Bifunctional Pyrazole

An In-Depth Technical Guide to 1-Vinyl-1H-pyrazole-4-carbaldehyde (CAS 864723-38-6): A Versatile Heterocyclic Building Block

The pyrazole nucleus is a five-membered aromatic heterocycle that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1] Its presence is integral to a multitude of approved drugs, including kinase inhibitors, anti-inflammatory agents, and treatments for erectile dysfunction.[2] this compound (CAS 864723-38-6) emerges as a particularly valuable derivative of this core structure. It is a bifunctional building block, featuring a reactive aldehyde group at the C4-position and a polymerizable vinyl group at the N1-position. This unique combination of functionalities provides a versatile platform for the synthesis of complex molecular architectures, making it a compound of significant interest to researchers in drug discovery, materials science, and synthetic organic chemistry.[3][4] This guide offers a comprehensive technical overview of its synthesis, reactivity, and applications, providing field-proven insights for its effective utilization.

Physicochemical and Spectroscopic Profile

A precise understanding of the molecule's fundamental properties is paramount for its application in synthesis and analysis.

Core Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 864723-38-6 | [5] |

| Molecular Formula | C₆H₆N₂O | [5] |

| Molecular Weight | 122.12 g/mol | [5] |

| Appearance | Off-White to Pale Yellow Solid (Predicted) | [6] |

| SMILES | O=CC1=CN(C=C1)C=C |

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not widely published, the structure allows for a confident prediction of its key spectroscopic signatures, essential for reaction monitoring and quality control.

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8-10.2 ppm (s, 1H) | The aldehyde proton is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[7] |

| Pyrazole Protons (C3-H, C5-H) | δ 7.8-8.5 ppm (s, 2H) | Protons on the aromatic pyrazole ring appear in the downfield region. | |

| Vinyl Proton (-N-CH=) | δ 7.0-7.5 ppm (dd, 1H) | The proton on the nitrogen-adjacent carbon of the vinyl group is split by the two geminal protons. | |

| Vinyl Protons (=CH₂) | δ 5.0-6.0 ppm (m, 2H) | The terminal vinyl protons appear further upfield and exhibit complex splitting (geminal and cis/trans coupling). | |

| ¹³C NMR | Carbonyl Carbon (-CHO) | δ 185-195 ppm | The aldehyde carbonyl carbon is characteristically found in the far downfield region of the spectrum. |

| Aromatic/Vinyl Carbons | δ 110-150 ppm | Carbons of the pyrazole ring and the vinyl group appear in this range. | |

| IR Spectroscopy | C=O Stretch (Aldehyde) | 1680-1710 cm⁻¹ (Strong) | A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group.[8] |

| C-H Stretch (Aldehyde) | 2700-2850 cm⁻¹ (Medium) | Two distinct medium bands are typically observed for the aldehyde C-H stretch.[8] | |

| C=C Stretch (Vinyl & Ring) | 1500-1650 cm⁻¹ (Variable) | Stretching vibrations for the vinyl group and the pyrazole ring. | |

| N-H Stretch | Absent | The absence of a band around 3200-3400 cm⁻¹ confirms N1-substitution. |

Synthetic Strategies: A Plausible and Efficient Route

The synthesis of this compound is not commonly detailed in literature. However, a logical and robust synthetic pathway can be designed based on well-established transformations of the pyrazole core. The most efficient strategy involves a two-step sequence: formylation of the pyrazole ring followed by N-vinylation.

Caption: Proposed synthetic workflow for this compound.

Step 1: Vilsmeier-Haack Formylation of 1H-Pyrazole

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (aldehyde) group onto electron-rich heterocyclic rings.[9][10] The reaction of 1H-pyrazole with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) selectively installs the aldehyde at the C4-position due to the electronic properties of the pyrazole ring.[11]

Step 2: N-Vinylation of 1H-Pyrazole-4-carbaldehyde

With the aldehyde in place, the final step is the introduction of the vinyl group at the N1-position. A common method for N-vinylation of azoles involves reaction with vinyl acetate, often in the presence of a palladium or mercury catalyst.[3] This reaction provides the target molecule with good yield and selectivity.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

Part A: Synthesis of 1H-Pyrazole-4-carbaldehyde

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 5 eq.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve 1H-pyrazole (1.0 eq.) in DMF and add it dropwise to the pre-formed Vilsmeier reagent.

-

Heating: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.[10]

-

Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with aqueous sodium bicarbonate until pH 7-8.

-

Isolation: The product, 1H-pyrazole-4-carbaldehyde, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like cyclohexane can be performed for further purification.[6]

Part B: Synthesis of this compound

-

Reaction Setup: To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq.) in vinyl acetate (used as both reagent and solvent), add a catalytic amount of a suitable catalyst (e.g., palladium(II) acetate with a ligand).

-

Heating: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.[3]

-

Work-up: Once the reaction is complete, cool the mixture and remove the excess vinyl acetate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the distinct and versatile reactivity of its two functional groups, which can be addressed selectively to build molecular complexity.

Caption: Reactivity map illustrating key transformations of the aldehyde and vinyl groups.

Reactions at the Aldehyde Functionality

The aldehyde group is a highly versatile handle for introducing a wide array of molecular fragments.[12]

-

Oxidation: Can be easily oxidized to the corresponding 1-vinyl-1H-pyrazole-4-carboxylic acid using standard oxidizing agents. This acid can then be converted to esters, amides, or other acid derivatives.[12]

-

Reduction: Selective reduction, typically with sodium borohydride, yields the primary alcohol, (1-vinyl-1H-pyrazol-4-yl)methanol, another useful synthetic intermediate.

-

Reductive Amination: This powerful reaction with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride is a cornerstone of medicinal chemistry for introducing diverse amine functionalities.[4]

-

Carbon-Carbon Bond Formation: It readily participates in Wittig-type reactions to form alkenes and condensation reactions (e.g., Claisen-Schmidt) with ketones to form chalcone-like structures, which are themselves important pharmacophores.[13][14] It can also react with amines to form Schiff bases.[4]

Reactions Involving the Vinyl Group

The N-vinyl group offers opportunities for cycloaddition and polymerization reactions.

-

Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex fused-ring systems.[3]

-

Polymerization: Vinylpyrazoles can undergo polymerization, suggesting potential applications in materials science for creating functional polymers.[3]

Application in Drug Discovery: A Gateway to Kinase Inhibitors

A paramount application of pyrazole-4-carbaldehyde derivatives is in the synthesis of potent kinase inhibitors.[4] The Janus kinase (JAK) family of enzymes, for example, is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[4] Several clinically important JAK inhibitors, such as Ruxolitinib and Tofacitinib, are built upon a pyrazolo[3,4-d]pyrimidine core. This compound is a key precursor for accessing this critical scaffold.

The typical synthetic route involves converting the aldehyde to a nitrile, which is a key step for building the fused pyrimidine ring.

Caption: Pathway from this compound to kinase inhibitor scaffolds.

This strategic conversion highlights the compound's role not just as a simple building block, but as a key intermediate in the synthesis of high-value, biologically active molecules. The pyrazole core provides a stable and effective scaffold for orienting substituents to interact with the ATP-binding pocket of kinases.[2][15]

Safety and Handling

While specific toxicity data for this compound is limited, data for the parent compound, 1H-pyrazole-4-carbaldehyde (CAS 35344-95-7), indicates that it should be handled with care. It is classified as harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction, serious eye damage, and respiratory irritation.[16] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required. The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[6]

Conclusion

This compound is a high-potential synthetic intermediate whose value is derived from the strategic placement of two distinct and reactive functional groups on a privileged heterocyclic scaffold. Its utility in providing rapid access to the core structures of important therapeutic agents, particularly kinase inhibitors, underscores its importance in modern drug discovery. The synthetic routes, reactivity profiles, and application frameworks detailed in this guide provide researchers with the necessary technical foundation to leverage this versatile molecule in their synthetic and medicinal chemistry programs.

References

-

El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(8), 2237. [Link]

-

Pharmacology Education Project. (2021). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Pramanik, A., Dhurey, A., & Mandal, S. (2023). One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews. [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . [Link]

-

ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. [Diagram]. researchgate.net. [Link]

-

Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(2), 242. [Link]

-

ChemWhat. (n.d.). This compound(SALTDATA: FREE) CAS#: 864723-38-6. chemwhat.com. [Link]

-

de la Torre, M. C., & Gotor-Fernández, V. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3374. [Link]

-

Singh, U. P., & Bhat, H. R. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(3), 852-875. [Link]

-

Singh, R., & Kaur, H. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. researchgate.net. [Link]

-

Attaryan, O. S. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Chemistry of Heterocyclic Compounds, 47, 197-241. [Link]

-

ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). researchgate.net. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-pyrazole-4-carbaldehyde. PubChem Compound Database. [Link]

-

Kumar, B. V., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5. [Link]

-

U.S. Environmental Protection Agency. (2000). Propionaldehyde Hazard Summary. epa.gov. [Link]

-

Kumar, V., & Sharma, P. (2017). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 8(4), 4586-4597. [Link]

-

Al-Issa, S. A. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4735. [Link]

-

ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. researchgate.net. [Link]

-

Al-Tel, T. H., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

-

Ansari, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(22), 8087. [Link]

-

CAS Common Chemistry. (n.d.). Nylon 6. commonchemistry.cas.org. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. rose-hulman.edu. [Link]

-

Kumar, A., & Kumar, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032. [Link]

-

ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. researchgate.net. [Link]

-

University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. wisc.edu. [Link]

-

Al-Bayati, R. H., & Hussien, R. A. (2010). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 859-875. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. spcmc.ac.in. [Link]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. 1H-Pyrazole-4-carboxaldehyde CAS#: 35344-95-7 [m.chemicalbook.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. mdpi.com [mdpi.com]

- 10. jpsionline.com [jpsionline.com]

- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 16. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of 1-Vinyl-1H-pyrazole-4-carbaldehyde (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Profile of 1-Vinyl-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS: 864723-38-6, Molecular Formula: C₆H₆N₂O). It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's structural characterization. While direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive profile. Every protocol and interpretation is grounded in authoritative scientific practice to ensure reliability and utility in a research setting.

Introduction and Molecular Structure Analysis

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a vinyl group at the N1 position and a carbaldehyde (formyl) group at the C4 position. This unique combination of functional groups—a conjugated aldehyde, an aromatic azole ring, and a reactive vinyl moiety—makes it an interesting building block in medicinal chemistry and materials science.[1]

Accurate structural elucidation is the cornerstone of chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap to the molecular architecture. This guide will dissect the predicted spectroscopic signature of the title compound, explaining the causality behind the expected signals and providing field-proven protocols for their acquisition.

Molecular Structure and Atom Labeling

To facilitate a clear discussion, the atoms of this compound are systematically labeled as shown below. This labeling will be used consistently throughout the guide.

Caption: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, we anticipate distinct signals for each chemically non-equivalent proton and carbon atom.

Workflow for NMR Analysis

The logical process for acquiring and interpreting NMR data is a self-validating system, ensuring that the final structure is consistent with all observed data points.

Caption: Standard workflow for NMR-based structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR

This protocol describes a standard method for obtaining high-quality NMR spectra for a small organic molecule like the title compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.[2]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[3]

-

Transfer the solution into a 5 mm NMR tube. Ensure the sample height in the tube is adequate (typically ~4-5 cm).

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[2]

-

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.[2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure suggests six distinct proton signals. The vinyl group protons (Hₐ, Hₑ, Hₓ) form a complex AMX spin system, and the pyrazole protons (H₃, H₅) will appear as singlets due to the lack of adjacent protons.

| Labeled Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |

| H_ald | 9.9 - 10.1 | s (singlet) | - | 1H | Aldehyde protons are highly deshielded by the anisotropic effect of the C=O bond. |

| H₃ | 8.0 - 8.2 | s (singlet) | - | 1H | Aromatic proton on the pyrazole ring, deshielded by the adjacent nitrogen and the C4-aldehyde group. |

| H₅ | 7.8 - 8.0 | s (singlet) | - | 1H | Aromatic proton on the pyrazole ring, deshielded by the adjacent N1-vinyl group. |

| Hₓ | 7.2 - 7.4 | dd (doublet of doublets) | Jₐₓ ≈ 15-17, Jₑₓ ≈ 8-10 | 1H | Vinylic proton on the α-carbon, coupled to both cis (Hₑ) and trans (Hₐ) protons. |

| Hₐ | 5.8 - 6.0 | dd (doublet of doublets) | Jₐₓ ≈ 15-17, Jₐₑ ≈ 1-2 | 1H | Vinylic proton trans to Hₓ, showing large trans-coupling and small geminal coupling. |

| Hₑ | 5.3 - 5.5 | dd (doublet of doublets) | Jₑₓ ≈ 8-10, Jₐₑ ≈ 1-2 | 1H | Vinylic proton cis to Hₓ, showing smaller cis-coupling and small geminal coupling. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Six unique carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Labeled Carbon | Predicted δ (ppm) | Rationale |

| C_ald | 185 - 190 | The carbonyl carbon of an aldehyde is significantly deshielded and appears far downfield. |

| C₃ | 140 - 145 | Aromatic carbon in the pyrazole ring adjacent to two nitrogen atoms. |

| C₅ | 135 - 140 | Aromatic carbon in the pyrazole ring adjacent to the N1-vinyl group. |

| C_alpha | 130 - 135 | The α-carbon of the vinyl group, attached directly to the pyrazole nitrogen. |

| C₄ | 115 - 120 | The pyrazole carbon bearing the aldehyde group; its shift is influenced by substitution. |

| C_beta | 110 - 115 | The terminal β-carbon of the vinyl group (CH₂). |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR-FTIR is a modern, rapid method that requires minimal to no sample preparation.[4]

-

Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[4] Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[5]

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.[4]

Predicted IR Absorption Bands

The IR spectrum will be dominated by vibrations from the aldehyde and vinyl groups, as well as the pyrazole ring.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100 - 3150 | C-H Stretch | Pyrazole Ring & Vinyl C-H | Aromatic and vinylic C-H stretches typically appear above 3000 cm⁻¹. |

| 2820 - 2850 & 2720 - 2750 | C-H Stretch | Aldehyde (Fermi Doublet) | The aldehydic C-H stretch often appears as a characteristic pair of weak bands. |

| ~1700 | C=O Stretch | Conjugated Aldehyde | The strong carbonyl stretch is shifted to a lower frequency due to conjugation with the pyrazole ring. |

| 1620 - 1640 | C=C Stretch | Vinyl Group | The stretching vibration of the vinyl C=C double bond. |

| 1500 - 1580 | C=C / C=N Stretch | Pyrazole Ring | Aromatic ring stretching vibrations. |

| 910 - 990 | C-H Bend | Vinyl Group | Out-of-plane bending (wagging) vibrations of the vinyl C-H bonds are characteristic. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about a molecule's fragmentation pattern, further confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, producing an intact molecular ion.[6][7]

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage (typically 3-5 kV) to the capillary needle in the ESI source. This disperses the liquid into a fine spray of charged droplets.[8]

-

Desolvation: A heated drying gas (nitrogen) evaporates the solvent from the droplets, leading to the formation of gas-phase ions.[7]

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Predicted Mass Spectrum Data

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₆H₆N₂O | - |

| Exact Mass | 122.04801 | Calculated for C₆H₆N₂O. High-resolution MS should measure this value with ppm accuracy. |

| Molecular Ion (M+H)⁺ | m/z 123.05529 | In positive ion ESI mode, the molecule will be protonated, resulting in a peak at [M+H]⁺. |

| Key Fragments | m/z 95 ([M+H - CO]⁺) | A common fragmentation pathway for aldehydes is the neutral loss of carbon monoxide (28 Da). |

| m/z 96 ([M+H - HCN]⁺) | Fragmentation of the pyrazole ring can lead to the loss of hydrogen cyanide (27 Da). |

Summary and Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the spectroscopic data of this compound, grounded in established scientific principles. The provided protocols represent standard, validated methods for data acquisition, ensuring that researchers can confidently proceed with experimental work. The combination of the predicted aldehyde, vinyl, and pyrazole signals creates a unique spectroscopic fingerprint that, when observed experimentally, will serve as definitive proof of structure.

References

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available from: [Link]

-

The 1H-NMR experiment. Chemistry LibreTexts. Available from: [Link]

-

Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. TOFWERK. Available from: [Link]

-

Attenuated Total Reflectance (ATR). University of York. Available from: [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC, National Institutes of Health. Available from: [Link]

-

Attenuated total reflectance. Wikipedia. Available from: [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC, National Institutes of Health. Available from: [Link]

-

Attenuated Total Reflectance (ATR-FTIR) Analysis. Covalent Metrology. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 5. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of 1-Vinyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Vinyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] Its unique structure, featuring both a reactive vinyl group and a formyl functional group on a stable pyrazole core, makes it a valuable precursor for the synthesis of complex molecular architectures.[2] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights and step-by-step protocols to support researchers in its effective utilization.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds that have garnered immense interest due to their wide-ranging applications in medicine, agriculture, and catalysis.[1] The introduction of a formyl group at the C-4 position, creating pyrazole-4-carbaldehydes, provides a key synthetic handle for further molecular elaboration. These aldehydes are crucial intermediates for producing a variety of biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents.[3][4][5] The further addition of a vinyl group at the N-1 position enhances the molecule's utility, allowing for participation in polymerization and cycloaddition reactions.[1] This guide focuses on the practical synthesis and rigorous characterization of this compound, a key intermediate for advanced drug discovery and development programs.

Synthetic Approach

The most common and efficient pathway to synthesize this compound involves a two-step process:

-

Formylation: Introduction of a formyl (-CHO) group onto the pyrazole ring, typically at the C-4 position, using the Vilsmeier-Haack reaction.[6][7][8]

-

Vinylation: Addition of a vinyl group to the N-1 position of the pyrazole ring.[1]

This strategic approach allows for the regioselective construction of the target molecule from readily available starting materials.

Step 1: Vilsmeier-Haack Formylation of 1H-Pyrazole

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocyclic compounds.[6][7] The reaction employs a Vilsmeier reagent, which is an electrophilic chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[9]

Mechanism Insight: The Vilsmeier reagent acts as the electrophile in an electrophilic aromatic substitution reaction with the pyrazole ring. The electron-rich nature of the pyrazole directs the substitution preferentially to the C-4 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[6]

Experimental Protocol: Synthesis of 1H-Pyrazole-4-carbaldehyde

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring.[9] Maintain the temperature below 5 °C throughout the addition. This reaction is exothermic and moisture-sensitive.[9] Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1H-Pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours.[7][10] Monitor the reaction progress using thin-layer chromatography (TLC).[9]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.[9]

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1H-pyrazole-4-carbaldehyde as a solid.

Step 2: N-Vinylation of 1H-Pyrazole-4-carbaldehyde

The introduction of the vinyl group at the N-1 position can be achieved through several methods. A common approach involves the reaction with vinyl acetate in the presence of a catalyst.[1]

Mechanism Insight: This reaction typically proceeds via a transition-metal catalyzed process. For instance, using a mercury(II) catalyst, vinyl acetate can act as a vinyl group donor. The pyrazole nitrogen attacks the activated vinyl species, leading to the formation of the N-vinyl bond and the elimination of acetic acid.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend 1H-pyrazole-4-carbaldehyde (1.0 equivalent) in vinyl acetate, which acts as both the reagent and solvent.

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as mercuric(II) acetate and a drop of sulfuric acid to generate the active mercuric(II) sulfate catalyst in situ.[1]

-

Reaction Conditions: Heat the mixture to reflux and maintain for 1-7 hours, monitoring the reaction by TLC.[1]

-

Work-up: After completion, cool the mixture and filter off any solids. Remove the excess vinyl acetate under reduced pressure.

-

Purification: Dissolve the residue in an appropriate organic solvent like dichloromethane and wash with water to remove any remaining catalyst. Dry the organic layer over anhydrous sodium sulfate and concentrate. The final product, this compound, can be further purified by column chromatography or recrystallization to achieve high purity.[]

Synthesis and Characterization Workflow

The overall process from starting materials to the fully characterized final product is outlined below.

Caption: Workflow for the synthesis and characterization of the target compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

| Property | Value | Source |

| CAS Number | 864723-38-6 | [12] |

| Molecular Formula | C₆H₆N₂O | [12] |

| Molecular Weight | 122.13 g/mol | [12] |

| Appearance | Off-white to yellow solid | [13] |

| Purity | ≥95% | [] |

Spectroscopic Data Interpretation

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

| Technique | Data and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (a singlet around 9.8-10.1 ppm), the pyrazole ring protons (singlets between 7.8-8.3 ppm), and the vinyl group protons (a set of doublets of doublets in the 5.0-7.5 ppm range), confirming the presence of all key functional groups.[10][14][15] |

| ¹³C NMR | The carbon NMR spectrum should display a characteristic signal for the aldehyde carbonyl carbon (around 183-185 ppm), along with signals for the pyrazole ring carbons and the sp² carbons of the vinyl group.[10] |

| IR Spectroscopy | The IR spectrum will exhibit a strong absorption band for the C=O stretch of the aldehyde group (around 1690-1700 cm⁻¹), as well as C=C stretching vibrations for the vinyl group and the pyrazole ring.[10] |

| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z = 122. |

Applications in Research and Drug Development

Pyrazole-4-carbaldehydes are valuable intermediates in the synthesis of a wide array of bioactive molecules.[2]

-

Scaffold for Bioactive Molecules: The aldehyde group serves as a versatile handle for constructing more complex structures through reactions like condensation, reductive amination, and Wittig reactions.[5][8] This has led to the development of compounds with anti-inflammatory, antimicrobial, and anticancer properties.[3][4][16]

-

Precursor for Fused Heterocycles: This compound can be used as a starting material for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines, which are of interest in medicinal chemistry.[8]

-

Click Chemistry and Polymer Science: The N-vinyl group allows the molecule to participate in "click" chemistry reactions and radical polymerizations, opening avenues for its use in materials science and bioconjugation.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[17][18]

-

Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[17][19]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.

-

Handling Precautions: Avoid contact with skin and eyes.[18] In case of contact, rinse immediately with plenty of water.[18][19] Avoid dust formation during handling.[17]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[18]

The reagents used in the synthesis, particularly phosphorus oxychloride, are hazardous. POCl₃ is highly corrosive and reacts violently with water.[9] All steps involving this reagent must be performed under anhydrous conditions and with extreme care.

References

-

Gondru, R., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Available at: [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Available at: [Link]

-

Bhat, T. M., et al. (2015). Current status of pyrazole and its biological activities. Journal of the Korean Chemical Society. Available at: [Link]

-

Rani, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]

-

Pandhurnekar, C. P., et al. (2021). An overview on synthetic approaches and biological activities of pyrazole and its derivatives. Journal of Advanced Scientific Research. Available at: [Link]

-

Bansal, V., et al. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

-

ResearchGate. (2017). 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available at: [Link]

-

National Center for Biotechnology Information. 1H-pyrazole-4-carbaldehyde. PubChem Compound Database. Available at: [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]

-

ResearchGate. (2012). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Available at: [Link]

-

Rajput, S. S., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]

-

Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

Sources

- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. jpsionline.com [jpsionline.com]

- 14. 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR spectrum [chemicalbook.com]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. sciensage.info [sciensage.info]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. combi-blocks.com [combi-blocks.com]

- 19. fishersci.com [fishersci.com]

The Ascendant Therapeutic Potential of Vinyl Pyrazole Compounds: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous approved drugs. The introduction of a vinyl substituent to this privileged heterocycle gives rise to the vinyl pyrazole class of compounds, unlocking novel chemical space and biological activities. This technical guide provides an in-depth exploration of the biological activities of vinyl pyrazole compounds, with a focus on their antibacterial, anticancer, and anti-inflammatory potential. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and the key experimental protocols used to elucidate the therapeutic promise of this emerging class of molecules.

Introduction: The Pyrazole Scaffold and the Advent of the Vinyl Moiety

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties, making it a "pharmacologically important active scaffold".[1] The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets.[2] This versatility is evidenced by the diverse therapeutic applications of pyrazole-containing drugs, from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant.[1]

The incorporation of a vinyl group (-CH=CH2) onto the pyrazole ring introduces a reactive handle and alters the electronic and steric profile of the parent molecule. Vinylpyrazoles, also known as pyrazolyl olefins, are characterized by the presence of this vinyl group at one of the ring positions (N-1, C-3, C-4, or C-5).[3] This functional group not only serves as a versatile building block for more complex molecules but also directly contributes to the biological activity of the compound.[3][4]

Synthetic Strategies for Vinyl Pyrazole Compounds

The synthesis of vinyl pyrazoles can be broadly categorized based on the position of the vinyl group.

Synthesis of N-Vinylpyrazoles (1-Vinylpyrazoles)

Several methods have been developed for the synthesis of 1-vinylpyrazoles:

-

Vinylation with Acetylene: This early method involves the reaction of pyrazoles with acetylene under high pressure.[5]

-

Dehydration of β-hydroxyethyl)pyrazoles: The dehydration of 1-(β-hydroxyethyl)pyrazoles provides a route to 1-vinylpyrazoles.[5]

-

Reaction with Vinyl Acetate: Pyrazoles can be vinylated by reacting with boiling vinyl acetate in the presence of a mercuric(II) sulfate catalyst.[5]

-

Dehydrohalogenation of 1-(2-haloethyl)pyrazoles: The elimination of a hydrogen halide from 1-(2-haloethyl)pyrazoles using a base like potassium hydroxide is a common method.[3]

-

Cracking of geminal bis(1-pyrazolyl)alkanes: Acid-catalyzed thermal cracking of these compounds yields 1-vinylpyrazoles.[5]

Synthesis of C-Vinylpyrazoles (3-, 4-, and 5-Vinylpyrazoles)

The synthesis of C-vinylpyrazoles often involves the construction of the pyrazole ring from precursors already containing the vinyl moiety or a precursor to it. A common strategy is the cyclocondensation reaction between an α,β-unsaturated ketone (a vinyl ketone) and a hydrazine derivative, which initially forms a pyrazoline that can be subsequently oxidized to the corresponding pyrazole.[1]

Antibacterial Activity: Targeting DNA Gyrase

A significant body of research has highlighted the potent antibacterial activity of 5-vinylpyrazole derivatives, particularly their ability to inhibit DNA gyrase.[3][4] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibacterial drugs like quinolones.[6]

Mechanism of Action: Inhibition of DNA Gyrase

Vinyl pyrazole compounds have been identified as inhibitors of the ATPase activity of DNA gyrase, competing with ATP for binding to the GyrB subunit of the enzyme.[6] This inhibition prevents the supercoiling of DNA, a crucial process for DNA replication and repair, ultimately leading to bacterial cell death.[6]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol outlines the general steps to assess the inhibitory effect of vinyl pyrazole compounds on DNA gyrase activity.

-

Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and water.

-

Compound Addition: Aliquot the reaction mixture into separate tubes. Add the test vinyl pyrazole compound (dissolved in a suitable solvent like DMSO) to the experimental tubes and the solvent alone to the control tubes.

-

Enzyme Addition: Dilute the E. coli DNA gyrase enzyme in a dilution buffer and add it to all tubes except the negative control.

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes to allow for the supercoiling reaction to occur.[7]

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (e.g., containing SDS and bromophenol blue).[8] An optional step is to treat with proteinase K to remove the enzyme, followed by a chloroform:isoamyl alcohol extraction to purify the DNA.[8]

-

Agarose Gel Electrophoresis: Load the aqueous phase of each reaction onto a 1% agarose gel containing ethidium bromide.[8]

-

Visualization: Run the gel at a constant voltage and visualize the DNA bands under a UV transilluminator. The supercoiled DNA will migrate faster than the relaxed DNA. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the inhibitor.

Structure-Activity Relationship (SAR) for Antibacterial Vinyl Pyrazoles

Studies on 5-[(E)-2-arylvinyl]pyrazoles have provided valuable insights into their structure-activity relationships as DNA gyrase inhibitors.

-

The 5-Arylvinyl Moiety: The nature of the aryl group attached to the vinyl substituent is critical for activity. For instance, 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole has demonstrated potent antibacterial activity against both susceptible and multidrug-resistant Gram-positive bacteria.[6]

-

Substitution on the Pyrazole Ring: Modifications to the substituents at other positions of the pyrazole ring also influence the antibacterial potency.

Table 1: Antibacterial Activity of Representative Vinyl Pyrazole Compounds

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole | Staphylococcus aureus | 0.78-1.56 | [9] |

| 5-[(E)-2-(2,6-dichlorophenyl)vinyl]pyrazole | Staphylococcus aureus | Potent activity reported | [6] |

| 8bb (a 5-vinylpyrazole analogue) | Staphylococci and enterococci | Good activity reported | [7] |

Anticancer Activity: A Promising Frontier

While the anticancer activity of the broader pyrazole class is well-documented, with many derivatives showing potent cytotoxicity against various cancer cell lines, specific data on vinyl pyrazole compounds is an emerging area of research.[10][11][12][13][14][15] The mechanisms of action for pyrazole-based anticancer agents are diverse and often involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[16][17]

Potential Mechanisms of Anticancer Action

Based on the known activities of pyrazole derivatives, vinyl pyrazoles may exert their anticancer effects through several mechanisms:

-

Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[11][12] The vinyl group could potentially modulate the binding affinity and selectivity of these compounds for their target kinases.

-

Induction of Apoptosis: Some pyrazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[15]

-

Cell Cycle Arrest: Inhibition of cell cycle progression is another common mechanism of action for anticancer pyrazoles.[12]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[3][18]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with various concentrations of the vinyl pyrazole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[3]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[3]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.[4]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib being a prime example of a selective COX-2 inhibitor.[19] While specific studies on the anti-inflammatory activity of vinyl pyrazoles are less common, the pyrazole scaffold itself is a strong indicator of potential in this area.

Potential Mechanisms of Anti-inflammatory Action

Vinyl pyrazole compounds could potentially exert anti-inflammatory effects through:

-

COX Inhibition: Inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, is a primary mechanism for many anti-inflammatory pyrazoles.[19][20]

-

Cytokine Modulation: Pyrazole derivatives can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[19]

-

NF-κB Suppression: Inhibition of the NF-κB signaling pathway, a key regulator of inflammation, is another potential mechanism.[19]

Experimental Protocol: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.[21][22]

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least a week.[21]

-

Compound Administration: Administer the test vinyl pyrazole compound orally or intraperitoneally to the test group of animals. Administer a vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin or celecoxib) to the positive control group.[21]

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[21]

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[21]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[21]

Visualization of Key Concepts

General Structure of Vinyl Pyrazoles

The vinyl group can be attached to different positions of the pyrazole ring.

Caption: Core structures of vinyl pyrazoles.

Experimental Workflow for Antibacterial Screening

A typical workflow for identifying and characterizing new antibacterial vinyl pyrazole compounds.

Caption: Workflow for antibacterial vinyl pyrazole discovery.

Simplified DNA Gyrase Inhibition Pathway

Illustrates the mechanism of action of vinyl pyrazole compounds as DNA gyrase inhibitors.

Caption: Mechanism of DNA gyrase inhibition.

Conclusion and Future Directions

Vinyl pyrazole compounds represent a promising and relatively underexplored area of medicinal chemistry. Their demonstrated potent antibacterial activity as DNA gyrase inhibitors warrants further investigation, particularly in the context of rising antibiotic resistance. The anticancer and anti-inflammatory potential of this class of compounds, while less explored, is strongly suggested by the activities of the broader pyrazole family. Future research should focus on:

-

Expanding the synthetic toolbox for generating diverse libraries of vinyl pyrazole derivatives.

-

Systematic screening of these libraries against a wider range of biological targets, including various kinases and inflammatory mediators.

-

In-depth mechanistic studies to elucidate the specific molecular interactions responsible for their biological activities.

-

Preclinical development of the most promising lead compounds, including pharmacokinetic and toxicological profiling.

The vinyl pyrazole scaffold holds significant potential for the development of novel therapeutics to address unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

- E-Issa, H. R., et al. (2000). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 48, 135-146.

-

ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

- G. M. De la O-Arciniega, et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- S. Kumar, et al. (2013). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters, 23(12), 3591-3595.

- M. C. A. P. de Oliveira, et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2535.

- A. S. El-Sawy, et al. (2022). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

- A. A. F. Wasfy, et al. (2016). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Molecules, 21(11), 1500.

- M. M. Ghorab, et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23(2), 201-206.

- P. D. Akrivou, et al. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 20(1), 1-12.

- H. I. El-Subbagh, et al. (2020). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Scientific Reports, 10(1), 1-18.

- M. R. Islam, et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 32-35.

- G. M. De la O-Arciniega, et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- A. Kumar, et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 40(12), 5439-5455.

- S. K. Suthar, et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(7), 864-878.

- S. M. M. de la Fuente, et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(16), 4935.

- A. Geronikaki, et al. (2016).

- P. D. Akrivou, et al. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 20(1), 1-12.

- Y. Zhang, et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 23-45.

- M. A. A. El-Sayed, et al. (2018).

- M. A. Ali, et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3163.

- Y. Zhang, et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6095.

- M. M. Ghorab, et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Heterocyclic Chemistry, 49(6), 1336-1343.

- H. R. E-Issa, et al. (2012).

- S. D. Bryant, et al. (2004). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 48(2), 672-675.

- A. Boulaares, et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 11(3), 10587-10599.

- D. M. Wanode, et al. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. Journal of Molecular Structure.

- S. Kumar, et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(2), 79-91.

- Y. Zhang, et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6095.

- H. M. Aly, et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 597.

- A. Kumar, et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.

- S. Singh, et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04).

- P. Singh, et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1381.

- A. A. El-Gamal, et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(1), 1-20.